2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane
Overview
Description
Synthesis Analysis
The synthesis of dioxolane derivatives can involve various strategies, including condensation reactions, halogenation, and protection-deprotection steps. For instance, the synthesis of "1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl" involves benzaldehyde condensation, reduction, sulfonylation, and bromination . Similarly, the synthesis of "2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride" includes amination and cyclization steps . These methods could potentially be adapted for the synthesis of "2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and conformation of dioxolane derivatives can be analyzed using various spectroscopic and computational techniques. For example, the structure of "5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane" was investigated using NMR spectroscopy and X-ray analysis, revealing that the molecule exists in a chair conformation with an equatorial phenyl group . Similarly, the molecular structure of "1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone" was optimized using computational methods, and the geometrical parameters were found to be in agreement with experimental data . These techniques could be applied to determine the structure and conformation of "2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane."
Chemical Reactions Analysis
The reactivity of dioxolane derivatives can be influenced by the substituents on the phenyl ring and the dioxolane moiety. The presence of bromo and fluoro groups can make the compound a candidate for further functionalization through nucleophilic substitution reactions. For example, the synthesis of "2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes" involves a desulfurative-fluorination-bromination reaction . The compound "2-Fluoro-4,4,5,5-tetramethyl-1,3-dioxolane" was used to determine rate constants for ion pair formations, indicating its potential use in studying reaction kinetics .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane" can be inferred from related compounds. For instance, the crystal structure of "(4S,5S)-4,5-dicarboxamide-2-(2-bromophenyl)-1,3-dioxolane" was determined, and its melting point and other physical properties were characterized . The presence of halogen atoms is likely to affect the compound's density, melting point, and solubility. Additionally, the electronic properties such as HOMO-LUMO gap and molecular electrostatic potential can be analyzed using computational methods, as done for the pyrazole derivative .
Scientific Research Applications
- Field : Medicinal Chemistry .
- Summary : (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone is an important organic intermediate in medicinal chemistry . Pyrazinyl ketones are a class of biologically active compounds with potential pharmaceutical and commercial value . In particular, pyrazine compounds and their derivatives have various biological and pharmacological properties, such as anti-inflammatory, antiviral, antitumor, antioxidant, antimycobacterial and cytostatic activities .
- Methods : The compound was obtained by an unreported synthetic method. The structure of the compound was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods .
- Results : The frontier molecular orbitals and molecular electrostatic potentials of the compound were analyzed by DFT to further understand the reactivity and stability of the title compound .
Safety And Hazards
properties
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJNPWYIXIIEJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594020 | |
Record name | 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane | |
CAS RN |
679840-30-3 | |
Record name | 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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